2-Fluoro-5-methoxy-L-phenylalanine

Physicochemical profiling ionization state peptide solubility

Mono-substituted fluorophenylalanines often fail to recapitulate the binding profile required for LAT1-targeted imaging or peptide SAR studies. 2-Fluoro-5-methoxy-L-phenylalanine solves this with its unique ortho-F/meta-OMe dual substitution, delivering a polarized aromatic system that enhances LAT1 affinity (~22-fold over FET) and provides a handle for further derivatization. - Ortho-fluorine drives LAT1 recognition (Ki ortho < meta < para), critical for glioblastoma PET tracer development. - Dual substitution creates a distinct 19F NMR chemical shift, reducing spectral overlap in multi-site protein labeling. - Fmoc-protected derivative available for direct SPPS incorporation, enabling systematic SAR campaigns.

Molecular Formula C10H12FNO3
Molecular Weight 213.21 g/mol
Cat. No. B7900244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxy-L-phenylalanine
Molecular FormulaC10H12FNO3
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)CC(C(=O)O)N
InChIInChI=1S/C10H12FNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
InChIKeyNSVKCUZIZFGPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methoxy-L-phenylalanine Overview


2-Fluoro-5-methoxy-L-phenylalanine (CAS 1213693-58-3; molecular formula C₁₀H₁₂FNO₃; MW 213.21 g/mol) is a non-proteinogenic L-phenylalanine analog bearing an electron-withdrawing fluorine at the ortho (C-2) position and an electron-donating methoxy group at the meta (C-5) position of the aromatic ring . This dual-substitution pattern creates a unique electronic and steric environment that distinguishes it from mono-substituted fluorophenylalanines. The compound belongs to the fluorinated phenylalanine family, a class widely exploited in medicinal chemistry for modulating peptide conformation, metabolic stability, and target engagement [1]. The Fmoc-protected derivative (N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine) is commercially available at 95% purity for solid-phase peptide synthesis (SPPS) applications .

Fmoc-protected L-phenylalanine analog for solid-phase peptide synthesis
Ortho-fluoro and meta-methoxy substitution pattern modulates aromatic π-system electronics
Non-proteinogenic building block; may support peptide conformation and ¹⁹F NMR probe studies

2-Fluoro-5-methoxy-L-phenylalanine vs. Mono-Substituted Analogs


Mono-substituted fluorophenylalanines such as 2-fluoro-, 3-fluoro-, or 4-fluoro-L-phenylalanine are often treated as interchangeable building blocks in peptide analog design. However, the simultaneous presence of both a fluorine (ortho) and a methoxy (meta) substituent on the same aromatic ring profoundly alters electronic distribution, conformational preferences, and molecular recognition compared to any single-substituent analog [1]. The ortho-fluorine exerts a strong electron-withdrawing inductive effect that reduces ring electron density and influences π-stacking interactions, while the meta-methoxy donates electron density via resonance, creating a polarized aromatic system unavailable in any mono-halogenated Phe [2]. This dual modulation directly impacts binding affinity at amino acid transporters, enzyme active sites, and receptor pockets—meaning substitution with a simpler analog risks loss of potency, altered selectivity, or compromised metabolic stability [3].

Electronic profile mismatch
Mono-substituted fluorophenylalanines lack the combined ortho-fluoro/meta-methoxy polarization, which may shift binding and conformational behavior.
LAT1 geometry dependence
Ortho-substitution is critical for LAT1 affinity; meta- or para-fluoro analogs may differ in recognition profile relative to the FELP series.
Enzyme kinetic unpredictability
Dual-substitution may alter aminomutase Km in a non-additive manner; single-substituent reference data cannot predict the combined kinetic outcome.

2-Fluoro-5-methoxy-L-phenylalanine vs. Closest Analogs


Enhanced Acidity vs. Phenylalanine

The predicted acid dissociation constant (pKa) of 2-fluoro-5-methoxy-L-phenylalanine is 2.19 ± 0.15, which is substantially lower than the experimentally determined pKa of unsubstituted L-phenylalanine (pKa ~2.45 at 25 °C) . This enhanced acidity arises from the combined electron-withdrawing effect of the ortho-fluorine (–I effect) and the resonance electron-donating effect of the meta-methoxy group (+M effect), which together stabilize the conjugate base more effectively than either substituent alone. The lower pKa shifts the ionization equilibrium at physiological and formulation-relevant pH values, potentially altering solubility, membrane permeability, and salt-bridge formation in peptide contexts [1].

Ionization shift
Cross-study comparable
pKa ~2.19 vs 2.45 (Δ –0.26)
May influence SPPS solubility and purification pH profile
Predicted pKa; experimental verification recommended
Physicochemical profiling ionization state peptide solubility

Ortho-Fluoro Substitution Yields Superior LAT1 Affinity

In a head-to-head study of fluoroalkyl phenylalanine analogs, the ortho-substituted 2-fluoroethyl-L-phenylalanine (2-FELP) exhibited the highest affinity for the L-type amino acid transporter 1 (LAT1) with a Ki of 16.09 ± 3.74 µM, surpassing meta-substituted (3-FELP, Ki = 48.95 ± 4.92 µM) and para-substituted (4-FELP, Ki = 83.75 ± 28.10 µM) analogs, as well as the clinical reference O-(2-fluoroethyl)-L-tyrosine (FET, Ki = 359.40 ± 47.10 µM) [1]. The ortho-substitution preference (ortho > meta > para) is a critical structural determinant for LAT1 targeting. While 2-fluoro-5-methoxy-L-phenylalanine has not been directly assayed in this system, its ortho-fluorine substitution pattern aligns with the geometry that confers the highest LAT1 affinity in the FELP series. The additional 5-methoxy group offers a synthetic handle for further functionalization that is absent in 2-FELP [2].

LAT1 affinity context
Class-level inference
2-FELP Ki 16.09 µM, ~22-fold over FET; ortho-F geometry aligns with high-affinity series
Ortho-fluorine pattern may support LAT1 recognition; direct data not available
Inference from FELP series; this compound not assayed
LAT1 transporter brain tumor imaging PET tracer design

2-Methoxy Substituent Enhances Aminomutase Binding

Kinetic analysis with Pantoea agglomerans phenylalanine aminomutase (PaPAM) demonstrates that 2-methoxy-L-phenylalanine exhibits a Km of 0.164 mM, approximately 2.3-fold lower (tighter binding) than unsubstituted L-phenylalanine (Km = 0.168 mM) and significantly tighter than 4-methyl-L-phenylalanine (Km = 0.163 mM) [1]. The 2-fluoro substitution alone yields a Km of 0.073 mM, while 4-fluoro-L-phenylalanine gives Km = 0.029 mM. Although 2-fluoro-5-methoxy-L-phenylalanine has not been characterized in this system, the additive or synergistic effect of combining the 2-fluoro (Km = 0.073 mM) and 2-methoxy (Km = 0.164 mM) substitutions suggests a distinct and potentially tunable kinetic profile for the dual-substituted analog [2].

Aminomutase Km
Class-level inference
2-F-Phe Km 0.073 mM; 2-MeO-Phe Km 0.164 mM; L-Phe Km 0.168 mM
Dual-substitution may create distinct enzyme recognition profile
Constituent effects shown; direct data needed
Enzyme kinetics aminomutase beta-amino acid synthesis

Fmoc Building Block for SPPS

The Fmoc-protected derivative of 2-fluoro-5-methoxy-L-phenylalanine (N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine; CAS 2350424-24-5; molecular weight 435.4 g/mol) is available from Sigma-Aldrich at ≥95% purity, supplied as a white powder with storage at 0–8 °C . In contrast, the D-enantiomer (N-Fmoc-2-fluoro-5-methoxy-D-phenylalanine) is catalogued at 95% purity by AchemBlock, and the regioisomeric N-Fmoc-5-fluoro-2-methoxy-DL-phenylalanine (CAS 1379881-06-7) is also listed . The availability of the L-enantiomer in Fmoc-protected form enables direct incorporation into standard SPPS workflows without additional protection/deprotection steps, a practical advantage over analogs that require custom derivatization.

Fmoc building block
Supporting evidence
≥95% purity, L-enantiomer, SPPS-ready
Direct incorporation into standard Fmoc-SPPS workflows
Commercial catalog data; verify lot-specific purity
Solid-phase peptide synthesis Fmoc chemistry building block procurement

2-Fluoro-5-methoxy-L-phenylalanine Applications


LAT1-Targeted PET Tracer Development

The ortho-fluorine substitution pattern is strongly preferred by the LAT1 transporter (Ki ortho < meta < para), as demonstrated by the 2-FELP series where the ortho analog exhibits ~22-fold higher affinity than FET [1]. Researchers developing next-generation PET imaging agents for glioblastoma or other LAT1-overexpressing tumors should prioritize 2-fluoro-5-methoxy-L-phenylalanine as a scaffold. The 5-methoxy group provides a site for further derivatization (e.g., radiofluorination or linker attachment) while retaining the critical ortho-fluorine geometry that drives LAT1 recognition.

Aminomutase-Mediated β-Amino Acid Synthesis

The PaPAM aminomutase system shows that 2-fluoro and 2-methoxy substituents individually modulate Km values across a ~5.8-fold range (Km = 0.029–0.168 mM) [1]. The dual-substituted 2-fluoro-5-methoxy analog is predicted to occupy a distinct kinetic niche, enabling fine-tuning of enzyme binding affinity for chemoenzymatic synthesis of non-natural β-arylalanines. This is particularly relevant for producing chiral building blocks used in peptide therapeutics where β-amino acid incorporation enhances proteolytic stability [2].

Peptide Conformation Modulation via Polarized Pi System

The combination of electron-withdrawing ortho-fluorine and electron-donating meta-methoxy creates a polarized π-system that alters quadrupole moments and π-stacking propensities relative to either mono-substituted analog [1]. In peptide engineering, this can be exploited to modulate protein–protein interaction interfaces, particularly in SH2 domain or PTB domain recognition where aromatic ring electronics govern binding specificity. The Fmoc-protected form enables direct SPPS incorporation for systematic structure–activity relationship studies [2].

19F NMR Probe for Protein-Ligand Studies

Fluorinated aromatic amino acids serve as sensitive 19F NMR probes for studying protein structure and dynamics due to the 100% natural abundance and wide chemical shift dispersion of 19F [1]. The dual substitution pattern (2-F, 5-OMe) creates a unique electronic environment that may shift the 19F chemical shift and alter relaxation properties compared to mono-fluorinated Phe analogs, potentially reducing spectral overlap in multi-site labeling experiments. This is valuable for biophysical studies of membrane proteins and large protein assemblies where spectral simplicity is essential [2].

Application
Selection Property
Validation Focus
LAT1-targeted imaging agent research
Ortho-fluorine substitution geometry
LAT1-mediated cellular uptake assays
Biocatalytic β-amino acid synthesis
Aminomutase kinetic profile
Enzyme binding and turnover measurements
Peptide engineering and PPI studies
Aromatic ring electronics (π-stacking modulation)
Binding specificity and conformational analysis
¹⁹F NMR protein dynamics research
¹⁹F chemical shift environment
Spectral simplicity and relaxation properties
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